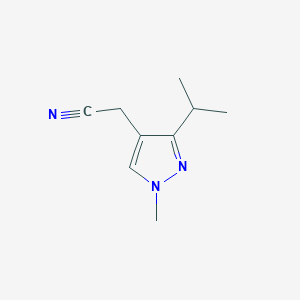
2-(3-Methylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . Its molecular formula is C17H15N3O and its molecular weight is 277.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Quinoline carbohydrazide derivatives have been synthesized and shown to exhibit antimicrobial activity. For example, derivatives of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, including carbohydrazides, demonstrated high activity against S. aureus and E. faecalis with significant potency (Bodke et al., 2017). Similarly, a study by Bello et al. (2017) synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives with promising antimicrobial properties, which might contribute to future drug development (Bello et al., 2017).
Chemotherapy and Cancer Research
- The synthesis of 2-methyl-N'-(quinoline-3-carbohydrazide) derivatives and their evaluation for anti-cancer activity was explored in a study by Bingul et al. (2016). The findings indicated that these derivatives significantly reduced cell viability in neuroblastoma cancer cells, pointing towards potential applications in cancer therapy (Bingul et al., 2016).
Novel Fluorescence Chemosensors
- Quinoline carbohydrazides have been utilized in the development of chemosensors. For instance, a study by Sun et al. (2015) developed a chemosensor based on quinoline carbohydrazide that showed high selectivity and sensitivity for detecting Al3+ and Zn2+ ions (Sun et al., 2015).
Anti-Inflammatory and Analgesic Properties
- Research by Khalifa et al. (2017) synthesized new 2-phenylquinoline-4-carboxamide derivatives from 2-phenylquinoline-4-carbohydrazide and evaluated them for anti-inflammatory and analgesic activities. Their findings showed significant activity, comparable to standard drugs, suggesting potential therapeutic applications (Khalifa et al., 2017).
Synthesis and Characterization of Quinoline Derivatives
- Synthesis of various quinoline derivatives, including those involving carbohydrazide, is an active area of research, contributing to the development of compounds with potential biological activities. Studies like those by Keshk et al. (2008) and others have contributed significantly to this field (Keshk et al., 2008).
properties
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-4-6-12(9-11)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQFDBCLWAFKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)
![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)



![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)

![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)

![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)
![N-(benzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2357524.png)
